molecular formula C5H10N4O B13173695 1-(ethoxymethyl)-1H-1,2,4-triazol-3-amine

1-(ethoxymethyl)-1H-1,2,4-triazol-3-amine

Cat. No.: B13173695
M. Wt: 142.16 g/mol
InChI Key: UELZVXOQZLCRGT-UHFFFAOYSA-N
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Description

1-(Ethoxymethyl)-1H-1,2,4-triazol-3-amine is a heterocyclic compound that contains both nitrogen and oxygen atoms in its structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(ethoxymethyl)-1H-1,2,4-triazol-3-amine typically involves the reaction of ethoxymethyl chloride with 1H-1,2,4-triazol-3-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 1-(Ethoxymethyl)-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the ethoxymethyl group can be replaced by other functional groups

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products:

    Oxidation: Formation of corresponding oxides.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted triazoles

Scientific Research Applications

1-(Ethoxymethyl)-1H-1,2,4-triazol-3-amine has a wide range of applications in scientific research:

    Medicinal Chemistry: It is used in the synthesis of pharmaceutical compounds with potential antiviral and anticancer activities.

    Material Science: The compound is utilized in the development of novel materials with unique properties, such as corrosion inhibitors for stainless steel.

    Catalysis: It serves as a catalyst in various organic reactions, enhancing reaction rates and selectivity.

    Chemical Sensing and Imaging: Derivatives of this compound are used in creating photoinduced electron transfer (PET) chemosensors for detecting metal ions.

Mechanism of Action

The mechanism of action of 1-(ethoxymethyl)-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets enzymes and receptors involved in various biological processes.

    Pathways Involved: It can modulate pathways related to oxidative stress, inflammation, and cell proliferation

Comparison with Similar Compounds

  • 1-(Ethoxymethyl)-1H-imidazole
  • 1-(Ethoxymethyl)-4-methyl-3,5-dinitropyrazole
  • 1-(Ethoxymethyl)-2-phenylthioimidazole

Comparison: 1-(Ethoxymethyl)-1H-1,2,4-triazol-3-amine stands out due to its unique triazole ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits higher stability and reactivity, making it a valuable compound in various applications .

Properties

Molecular Formula

C5H10N4O

Molecular Weight

142.16 g/mol

IUPAC Name

1-(ethoxymethyl)-1,2,4-triazol-3-amine

InChI

InChI=1S/C5H10N4O/c1-2-10-4-9-3-7-5(6)8-9/h3H,2,4H2,1H3,(H2,6,8)

InChI Key

UELZVXOQZLCRGT-UHFFFAOYSA-N

Canonical SMILES

CCOCN1C=NC(=N1)N

Origin of Product

United States

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